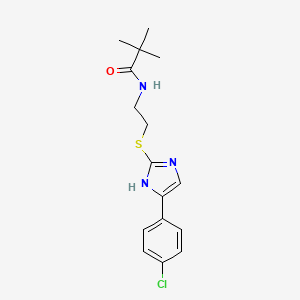

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Cystic Fibrosis Therapy

Research into compounds structurally similar to N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide has led to discoveries in cystic fibrosis therapy. For instance, compounds designed to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR have shown promise. Constraining certain molecular structures in these compounds enhances their activity, highlighting the importance of molecular architecture in developing therapeutic agents for cystic fibrosis (Yu et al., 2008).

Carbohydrate Chemistry

N-Pivaloyl imidazole has been utilized as a selective protective reagent for different monosaccharides, showcasing its importance in carbohydrate chemistry. This application is critical for the selective acylation of sugars, which plays a significant role in synthesizing various carbohydrate-based compounds (Santoyo-González et al., 1998).

Polymer Chemistry

The synthesis and identification of organosoluble polyimides with thermal, photophysical, and chemiluminescence properties have been explored, indicating the role of imidazole derivatives in developing materials with unique properties. These materials' ability to form films and demonstrate photoluminescence suggests potential applications in electronics and photonics (Ghaemy & Nasab, 2010).

Anticancer Research

The design, synthesis, and evaluation of certain N-substituted compounds, including imidazole derivatives, have been conducted for anticancer purposes. These studies contribute to the ongoing search for more effective and specific anticancer agents, demonstrating the versatility of imidazole derivatives in medicinal chemistry (Ravinaik et al., 2021).

Enantioselective Catalysis

Compounds containing the imidazole moiety have been studied for their use in enantioselective catalysis, specifically in diethylzinc additions to aldehydes. The modification of steric and electronic properties of ligands containing imidazole has been shown to significantly affect catalytic activity, emphasizing the role of imidazole derivatives in asymmetric synthesis (Casey & Smyth, 2002).

properties

IUPAC Name |

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3OS/c1-16(2,3)14(21)18-8-9-22-15-19-10-13(20-15)11-4-6-12(17)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUAUEIHLLFFFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCSC1=NC=C(N1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2588637.png)

![3-chloro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2588641.png)

![5-(benzylthio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2588642.png)

![7-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B2588644.png)

![4-[4-[(Dimethylsulfamoylamino)methyl]-6-methoxy-1,3,5-triazin-2-yl]morpholine](/img/structure/B2588645.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2588646.png)

![[(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride](/img/structure/B2588648.png)

![N-{[3-(3-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}-2-(4-chlorophenyl)ethanamine](/img/structure/B2588650.png)

![3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2588652.png)

![N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide](/img/structure/B2588659.png)